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Abstract
(N)-Methanocarba-NECA (Mcp-neca) is a potent and selective adenosine receptor agonist. It is

a derivative of the non-selective agonist NECA (5'-N-Ethylcarboxamidoadenosine)

characterized by the replacement of the ribose sugar moiety with a rigid bicyclo[3.1.0]hexane

system. This structural modification locks the molecule in a North (N) conformation, which is

preferred for binding to adenosine receptors, particularly the A3 subtype. This modification

significantly enhances its affinity and selectivity for the A3 adenosine receptor, making it a

valuable tool for studying the physiological and pathophysiological roles of this receptor and a

lead compound for the development of novel therapeutics targeting conditions such as

inflammation, cancer, and ischemia. This guide provides a comprehensive overview of the

discovery, synthesis, and pharmacology of (N)-Methanocarba-NECA and related compounds.

Discovery and Rationale for Design
The discovery of (N)-Methanocarba-NECA was driven by the need for more selective agonists

for the A3 adenosine receptor. The parent compound, NECA, is a high-affinity agonist at all four

adenosine receptor subtypes (A1, A2A, A2B, and A3), which limits its utility in discerning the

specific roles of the A3 receptor.

The key innovation in the design of (N)-Methanocarba-NECA was the introduction of the

bicyclo[3.1.0]hexane pseudosugar. This rigid scaffold constrains the conformation of the
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molecule, forcing it into the "North" (N) puckering conformation of the ribose ring. This

conformation was hypothesized to be the bioactive conformation for A3 receptor binding. This

structural constraint led to a significant increase in both affinity and selectivity for the A3

receptor over other adenosine receptor subtypes.

Synthesis of (N)-Methanocarba-NECA
The synthesis of (N)-Methanocarba-NECA is a multi-step process that involves two key stages:

the synthesis of the bicyclo[3.1.0]hexane pseudosugar precursor and the subsequent coupling

of this precursor to a suitably functionalized purine base. While a complete, detailed protocol

for the synthesis of (N)-Methanocarba-NECA is not available in a single public source, the

general synthetic strategy can be outlined based on published methodologies for analogous

compounds.

Synthesis of the Bicyclo[3.1.0]hexane Precursor
A detailed protocol for the synthesis of a key carbobicyclic pseudosugar precursor has been

described. The synthesis starts from a readily available starting material and involves several

steps to construct the bicyclo[3.1.0]hexane ring system with the correct stereochemistry.

Experimental Protocol: Synthesis of the Carbobicyclic Pseudosugar Precursor (General

Outline)

Step 1: Starting Material to Bicyclic Intermediate: The synthesis often begins with a

commercially available chiral starting material, which undergoes a series of reactions

including cyclopropanation to form the bicyclo[3.1.0]hexane core.

Step 2: Functional Group Manipulations: The initial bicyclic intermediate is then subjected to

a series of functional group transformations to introduce the necessary hydroxyl and other

functional groups with the correct stereochemistry required for coupling with the nucleobase.

This may involve protection and deprotection steps to ensure regioselectivity.

Coupling of the Pseudosugar to the Purine Base and
Final Steps
The key step in the synthesis of (N)-Methanocarba-NECA is the coupling of the

bicyclo[3.1.0]hexane precursor with a purine derivative. This is typically achieved through a
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Mitsunobu reaction, followed by further modifications to install the 5'-N-ethylcarboxamido

group.

Experimental Protocol: Mitsunobu Reaction and Final Synthesis (General Outline)

Step 1: Mitsunobu Reaction: The bicyclo[3.1.0]hexane precursor (an alcohol) is reacted with

a purine base (e.g., 6-chloropurine or a protected adenine derivative) in the presence of

triphenylphosphine (PPh3) and an azodicarboxylate such as diethyl azodicarboxylate

(DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction is typically carried out in an

anhydrous solvent like tetrahydrofuran (THF) at 0°C to room temperature. This reaction

proceeds with an inversion of stereochemistry at the alcohol carbon.

Step 2: N6-Substitution: If a 6-chloropurine derivative was used, the chloro group is then

displaced with an appropriate amine to introduce the desired substituent at the N6 position of

the adenine ring.

Step 3: Elaboration of the 5'-Position: The functional group at the 5'-position of the

pseudosugar is then converted to the N-ethylcarboxamide. This typically involves hydrolysis

of an ester precursor to the carboxylic acid, followed by amide coupling with ethylamine.

Step 4: Deprotection and Purification: Finally, any protecting groups are removed, and the

final product is purified, typically by column chromatography.

Pharmacological Properties
(N)-Methanocarba-NECA is a potent and selective A3 adenosine receptor agonist. The

methanocarba modification significantly enhances its affinity for the human A3 receptor. While a

comprehensive dataset for (N)-Methanocarba-NECA is not readily available in a single source,

the following table summarizes representative binding affinity data for NECA and highlights the

expected trend for its methanocarba analogue.

Quantitative Data
Table 1: Binding Affinities (Ki) of NECA at Human Adenosine Receptors
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Compound A1 Ki (nM) A2A Ki (nM) A2B EC50 (µM) A3 Ki (nM)

NECA 14 20 2.4 6.2

Note: The data for (N)-Methanocarba-NECA is expected to show a significantly lower Ki value

(higher affinity) for the A3 receptor and likely higher Ki values for A1, A2A, and A2B receptors,

indicating increased A3 selectivity.

Signaling Pathways
As an A3 adenosine receptor agonist, (N)-Methanocarba-NECA exerts its effects by activating

this G protein-coupled receptor (GPCR). The A3 receptor is primarily coupled to Gi/o proteins,

leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine

monophosphate (cAMP) levels. Activation of the A3 receptor can also lead to the activation of

phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and

diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C

(PKC), respectively.

Visualization of the A3 Adenosine Receptor Signaling
Pathway
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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